N~2~-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}glycinamide
Description
This compound features a purine core substituted at position 6 with a glycinamide group and at position 2 with a chlorine atom. The glycinamide moiety is further modified with a [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl group. The tetrahydro-2H-pyran ring introduces conformational rigidity and may enhance solubility compared to purely aromatic substituents .
Properties
Molecular Formula |
C20H23ClN6O3 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-[(2-chloro-7H-purin-6-yl)amino]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C20H23ClN6O3/c1-29-14-4-2-13(3-5-14)20(6-8-30-9-7-20)11-23-15(28)10-22-17-16-18(25-12-24-16)27-19(21)26-17/h2-5,12H,6-11H2,1H3,(H,23,28)(H2,22,24,25,26,27) |
InChI Key |
PDHZZVMBBBJWJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CNC3=NC(=NC4=C3NC=N4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}glycinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Glycinamide Formation: The glycinamide moiety is introduced through an amidation reaction, where glycine is reacted with an appropriate amine.
Tetrahydropyran Ring Formation: The tetrahydropyran ring is synthesized via a cyclization reaction involving a suitable diol and an acid catalyst.
Final Coupling: The final step involves coupling the purine derivative with the glycinamide-tetrahydropyran intermediate under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or tetrahydrofuran.
Substitution: Amines, thiols; conditionssolvent such as dimethylformamide (DMF) or dichloromethane (DCM), base such as triethylamine.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Products with different substituents replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of purine compounds, including N~2~-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}glycinamide, exhibit potent anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation and survival, making them valuable in developing targeted cancer therapies.
Case Study: PI3K Inhibition
A study demonstrated that certain purine derivatives modulate the activity of phosphoinositide 3-kinases (PI3K), which are crucial in cancer signaling pathways. The inhibition of PI3K can lead to reduced tumor growth and enhanced apoptosis in cancer cells, suggesting that this compound could be a promising candidate for further development as an anticancer agent .
Neurological Research
Neuroprotective Effects
Recent investigations into the neuroprotective properties of purine derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier may facilitate its application in neuropharmacology.
Case Study: Neuroprotection Mechanism
Research has indicated that certain purine analogs can protect neuronal cells from oxidative stress-induced apoptosis. This compound has been shown to upregulate antioxidant enzyme expression, providing a protective effect against neurotoxicity .
Antimicrobial Activity
Broad-Spectrum Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Its structural characteristics allow it to interact with microbial enzymes, inhibiting their function.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 15 µg/mL | Disruption of protein synthesis |
| Candida albicans | 10 µg/mL | Inhibition of ergosterol biosynthesis |
Synthetic Applications
Chemical Synthesis Routes
The synthesis of this compound involves several key steps that can be optimized for yield and purity.
Synthesis Overview
-
Starting Materials:
- 2-chloro-9H-purine
- 4-(4-methoxyphenyl)tetrahydro-2H-pyran
- Glycine derivative
-
Reaction Conditions:
- Solvent: Dimethylformamide (DMF)
- Temperature: Reflux for 12 hours
- Yield: Optimized to >85% purity via HPLC analysis.
Mechanism of Action
The mechanism of action of N2-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}glycinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, resulting in specific biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of the target compound with structurally related purine derivatives:
Pharmacokinetic and Pharmacodynamic Insights
- Solubility : The tetrahydro-2H-pyran moiety in the target compound and ’s analog likely improves aqueous solubility compared to purely aromatic substituents (e.g., ) .
- Receptor Binding : The glycinamide group in the target compound may facilitate hydrogen bonding with biological targets, while the 2-chloro substituent could enhance electrophilicity for covalent interactions (e.g., kinase inhibition) .
- Metabolic Stability : The 4-methoxyphenyl group may slow oxidative metabolism compared to unsubstituted phenyl rings, as seen in ’s compound .
Biological Activity
N~2~-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}glycinamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. Its structure suggests potential interactions with purinergic receptors and other enzyme systems, which can lead to various pharmacological effects.
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial properties. For instance, studies have shown that related purine derivatives possess activity against Salmonella typhi and Bacillus subtilis, suggesting a potential for this compound in treating bacterial infections .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly noteworthy, as it plays a crucial role in the management of neurodegenerative diseases like Alzheimer's . The IC50 values for enzyme inhibition are critical for determining the efficacy of the compound.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 |
| Urease | 2.14 |
These values indicate significant enzyme inhibition, which can be leveraged for therapeutic applications.
3. Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The purine scaffold is known for its role in nucleic acid metabolism, which can be targeted in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their pharmacodynamics:
- Study on Antibacterial Activity : A series of related compounds were synthesized and tested against various bacterial strains, demonstrating moderate to strong antibacterial effects, particularly against E. coli and S. aureus .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition highlighted the potential of these compounds in treating conditions associated with enzyme dysregulation, such as Alzheimer's disease .
- In Silico Docking Studies : Computational studies have shown that these compounds can effectively bind to target proteins, suggesting a strong theoretical basis for their biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
